Lipophilicity Advantage of the Cycloheptyl Moiety: XLogP3 Comparison with Cyclohexyl and Cyclopentyl Analogs
N-cycloheptyl-4-fluorobenzamide exhibits an XLogP3-AA of 3.7, while its cyclohexyl analog (N-cyclohexyl-4-fluorobenzamide) has a predicted XLogP3 of approximately 3.1 and the cyclopentyl analog (N-cyclopentyl-4-fluorobenzamide) has a reported computed LogP of 2.67 [1]. This represents a consistent lipophilicity gain of 0.6–1.0 log unit with each additional methylene in the cycloalkyl ring.
| Evidence Dimension | Lipophilicity (XLogP3/computed LogP) |
|---|---|
| Target Compound Data | 3.7 (XLogP3-AA) |
| Comparator Or Baseline | N-Cyclohexyl-4-fluorobenzamide: ~3.1 (XLogP3); N-Cyclopentyl-4-fluorobenzamide: 2.67 (computed LogP) |
| Quantified Difference | Δ = +0.6 log unit vs cyclohexyl; Δ = +1.03 log units vs cyclopentyl |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor-supplied computational predictions |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, which is a critical selection criterion for central nervous system drug candidates or intracellular targets requiring higher logD values.
- [1] PubChem Compound Summary for CID 669220, N-cycloheptyl-4-fluorobenzamide. XLogP3-AA = 3.7. View Source
